molecular formula C13H15N3OS2 B2691658 N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 868974-36-1

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2691658
CAS RN: 868974-36-1
M. Wt: 293.4
InChI Key: KXXLDTHNHJIXRW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. The molecular weight of “N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide” is 163.2163 .

Scientific Research Applications

Anticancer Activities

  • Synthesis and Anticancer Properties : A study by Duran and Demirayak (2012) explored the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives. These compounds were tested against a panel of 60 different human tumor cell lines derived from nine neoplastic cancer types, showing reasonable anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).

  • Novel Derivatives for Anticancer Agent Evaluation : In 2020, Çevik et al. synthesized new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives. These compounds exhibited promising cytotoxic activity against MCF7 and A549 cancer cells, suggesting potential as anticancer agents (Çevik et al., 2020).

  • Glutaminase Inhibitors in Cancer Therapy : A 2012 study by Shukla et al. focused on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors. These analogs, including a thiadiazol-2-yl-acetamide compound, showed potential in inhibiting the growth of lymphoma cells in vitro and in a mouse model (Shukla et al., 2012).

  • Synthesis and Antitumor Evaluation : Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their antitumor activities. One derivative exhibited high selectivity and promising results in inducing apoptosis in cancer cell lines, highlighting its potential as an anticancer agent (Evren et al., 2019).

Other Scientific Applications

  • Pharmacological Scaffold in Medicinal Chemistry : A study by Gür et al. (2020) highlighted the importance of the 1,3,4-thiadiazole core, from which derivatives, including N-(2,5-dimethoxybenzylidene)-5-(4-methoxyquinolin-2-yl)-1,3,4-thiadiazol-2-amine, were synthesized. These compounds showed DNA protective ability and antimicrobial activity, indicating their diverse pharmacological potential (Gür et al., 2020).

  • Optoelectronic Properties : Research by Camurlu and Guven (2015) explored the optoelectronic properties of thiazole-based polythiophenes. This study involved the synthesis of monomers like N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide, which were then polymerized to investigate their conducting properties (Camurlu & Guven, 2015).

properties

IUPAC Name

N-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-8-4-5-9(2)11(6-8)7-18-13-16-15-12(19-13)14-10(3)17/h4-6H,7H2,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXLDTHNHJIXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

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